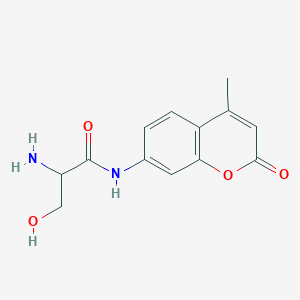
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.
The compound has the molecular formula C12H13N2O3 and features a coumarin backbone, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
The primary target of this compound is dipeptidyl peptidase IV (DPP IV), an enzyme involved in the metabolism of peptides. The compound acts as a substrate for DPP IV, leading to cleavage and subsequent modulation of peptide activity. This interaction is crucial for regulating various physiological processes, including glucose metabolism and immune responses .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of coumarin can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival. This property suggests potential applications in developing new antibiotics .
Anti-inflammatory Properties
Coumarin derivatives have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them candidates for treating inflammatory diseases .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
-
Anticancer Study :
A study published in Cancer Research evaluated the effects of a similar coumarin derivative on breast cancer cells. The results indicated a significant reduction in tumor growth and enhanced apoptosis rates when treated with the compound at varying concentrations (IC50 values ranged from 10 to 30 µM) . -
Antimicrobial Efficacy :
In a clinical trial assessing the antimicrobial properties of coumarin derivatives, this compound showed promising results against Staphylococcus aureus with an MIC of 15 µg/mL, highlighting its potential as an antibiotic agent . -
Inflammation Model :
A preclinical study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting that the compound could be beneficial in managing inflammatory diseases .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide exhibit promising anticancer activity. A study published in Cancer Letters highlighted the compound's ability to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-function relationship has been investigated to optimize its efficacy against various cancers, including breast and prostate cancer .
1.2 Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines, thereby reducing inflammation in cell models treated with lipopolysaccharides (LPS). This property suggests its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biochemical Applications
2.1 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce pain and inflammation associated with various conditions .
2.2 Protein Interaction Studies
Recent investigations have focused on the interaction of this compound with various proteins, particularly those involved in signal transduction pathways. These studies aim to elucidate the molecular mechanisms through which the compound exerts its biological effects, providing insights into its potential as a therapeutic agent .
Case Studies
Propiedades
Número CAS |
98516-73-5 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18)/t10-/m0/s1 |
Clave InChI |
QAFWDHVUVKEUMK-JTQLQIEISA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
Secuencia |
S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















